molecular formula C21H27N3O2S2 B2660934 N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide CAS No. 681223-90-5

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

Cat. No. B2660934
M. Wt: 417.59
InChI Key: MZCHBGLNWBHKGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C21H27N3O2S2 and its molecular weight is 417.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide involves the condensation of 4-isopropylphenylthiourea with 2-bromoacetylthiophene, followed by the reaction of the resulting intermediate with piperidine-1-carboxylic acid and subsequent cyclization to form the final product.

Starting Materials
4-isopropylphenyl isothiocyanate, 2-bromoacetylthiophene, piperidine-1-carboxylic acid, triethylamine, acetonitrile, dimethylformamide, sodium hydride, chloroform, hydrochloric acid, sodium hydroxide, wate

Reaction
Step 1: Synthesis of 4-isopropylphenylthiourea by reacting 4-isopropylphenyl isothiocyanate with triethylamine in acetonitrile., Step 2: Condensation of 4-isopropylphenylthiourea with 2-bromoacetylthiophene in the presence of sodium hydride in dimethylformamide to form the intermediate., Step 3: Reaction of the intermediate with piperidine-1-carboxylic acid in chloroform to form the amide intermediate., Step 4: Cyclization of the amide intermediate in the presence of hydrochloric acid and sodium hydroxide to form the final product, N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide., Step 5: Purification of the final product by recrystallization from water.

properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S2/c1-15(2)16-6-8-17(9-7-16)18-12-28-21(22-18)23-19(25)13-27-14-20(26)24-10-4-3-5-11-24/h6-9,12,15H,3-5,10-11,13-14H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCHBGLNWBHKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

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